molecular formula C7H11ClN2O2 B1656505 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 53066-53-8

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione

Katalognummer B1656505
CAS-Nummer: 53066-53-8
Molekulargewicht: 190.63 g/mol
InChI-Schlüssel: DPDQAWNYORSPKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione (CDIM) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CDIM belongs to the class of imidazolidine-2,4-diones and is a derivative of thalidomide. It has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties.

Wirkmechanismus

The exact mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is not fully understood. It has been suggested that 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione may modulate the production of cytokines and other inflammatory mediators, leading to its anti-inflammatory and immunomodulatory effects. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to modulate the production of cytokines such as TNF-α, IL-1β, and IL-6, leading to its anti-inflammatory and immunomodulatory effects. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, a crucial step in tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is its potential as a therapeutic agent for various diseases. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is its toxicity. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to exhibit toxicity at high doses, which may limit its use as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the research and development of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. One area of research is to further investigate the mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. Understanding the mechanism of action will provide insight into the potential therapeutic applications of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. Another area of research is to develop more potent and less toxic derivatives of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. This will increase the potential of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione as a therapeutic agent for various diseases. Finally, more studies are needed to evaluate the safety and efficacy of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione in preclinical and clinical trials. This will provide evidence for the potential use of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione as a therapeutic agent in humans.
Conclusion:
In conclusion, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione exhibits anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione and to develop more potent and less toxic derivatives. With continued research, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione may become a valuable therapeutic agent for various diseases.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.

Eigenschaften

IUPAC Name

3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h3-4H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDQAWNYORSPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305218
Record name 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione

CAS RN

53066-53-8
Record name NSC169791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,664 g of 5,5-dimethyl-hydantoin (13.0 mols), 897 g of anhydrous potassium carbonate (6.5 mols), 5,148 g of 1,2-dichloroethane (52 mols) and 1,458 ml of dimethylformamide is reacted for 18 hours and 20 minutes at 90°C to 100°C internal temperature (external temperature 155°C), whilst constantly removing the resulting water of reaction by azeotropic circulatory distillation. Water of reaction eliminated: 110 g (94.0% of theory). Thereafter the reaction mixture, whilst still hot, is separated by filtration from the potassium chloride produced, the filtrate is concentrated on a rotary evaporator at 100°C under a waterpump vacuum and the residue is dried to constant weight at 100°C and 10-1 mm Hg.
Quantity
13 mol
Type
reactant
Reaction Step One
Quantity
897 g
Type
reactant
Reaction Step One
Quantity
52 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5,5-Dimethylhydantoin (5 g, 39 mmol, 1 eq.) was added to a solution of potassium hydroxide (2.18 g, 39 mmol, 1 eq.) in EtOH (100 mL). 1-bromo-2-chloroethane (11.2 g, 78 mmol, 2 eq.) was added in one portion. The resulting mixture was refluxed overnight. Reaction was cooled to room temperature and concentrated in vacuo. Crude residue was re-suspended in ethyl acetate (150 mL), and washed with H2O (100 mL), saturated aqueous sodium bicarbonate (100 mL) then brine (100 mL). Organic layer was dried (Na2SO4) and concentrated in vacuo to yield the crude product, which was directly used in the next step. Yield: 5.4 g (73%). LCMS—[M+H] m/z 191.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1,664 g of 5,5-dimethyl-hydantoin (13.0 mols), 897 g of anhydrous potassium carbonate (6.5 mols), 5,148 g of 1,2-dichloroethane (52 mols) and 1,485 ml of dimethylformamide is reacted for 18 hours and 20 minutes at 90°C to 100°C internal temperature (external temperature 155°C), the water of reaction produced being removed continuously by azeotropic circulatory distillation. Water of reaction split off: 110 g (94.0% of theory). Thereafter, the reaction mixture, whilst still hot, is separated by filtration from the potassium chloride produced, the filtrate is concentrated on a rotary evaporator at 100°C in a water pump vacuum and the residue is dried to constant weight at 100°C and 10-1 mm Hg.
Quantity
13 mol
Type
reactant
Reaction Step One
Quantity
897 g
Type
reactant
Reaction Step One
Quantity
52 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.